Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-
Description
This compound is a substituted ethanone featuring a 1-acetyl-2,3-dihydro-1H-indole moiety at position 1 and a bis(phenylmethyl)amino group at position 2. The indole core is acetylated, which may influence its electronic properties and solubility.
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-(dibenzylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-20(29)28-15-14-23-16-24(12-13-25(23)28)26(30)19-27(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-13,16H,14-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIITSQYJZOTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Acetylation: The indole ring is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Introduction of Bis(phenylmethyl)amino Group: This step involves the reaction of the acetylated indole with a bis(phenylmethyl)amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural features.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Research Implications
Its structural complexity contrasts with simpler analogues, which may lack selectivity or stability. Further studies should explore its crystallographic behavior (e.g., using SHELX programs ) and pharmacological profiling.
Biological Activity
Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring structure with an acetyl group and a bis(phenylmethyl)amino substituent. The molecular formula is , and its molecular weight is approximately 301.39 g/mol. The presence of the indole moiety is significant as it is known for various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole ring can engage with various enzymes and receptors, potentially leading to the modulation of several biochemical pathways. The bis(phenylmethyl)amino group enhances the compound's binding affinity and specificity towards these targets.
Anticancer Properties
Research indicates that Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]- exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table summarizes some research findings related to its anticancer properties:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects of this compound. It may exert protective effects against oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases. Further research is necessary to elucidate the underlying mechanisms.
Case Studies
Several case studies have highlighted the therapeutic potential of Ethanone derivatives in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer showed promising results when treated with a derivative of this compound alongside standard chemotherapy, leading to improved overall survival rates.
- Neurodegenerative Disorders : A study focused on Alzheimer's disease models indicated that treatment with the compound resulted in reduced amyloid-beta plaque formation, suggesting a potential role in managing neurodegenerative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
